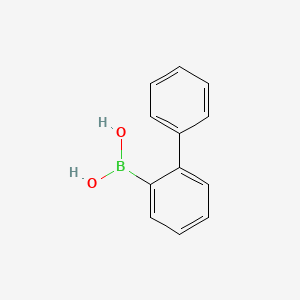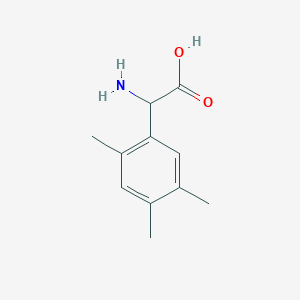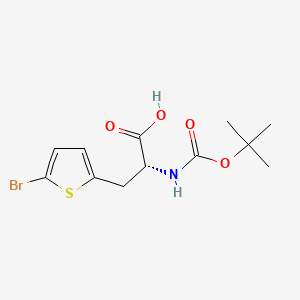
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene
Übersicht
Beschreibung
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene is an organic compound with the molecular formula C₁₁H₁₃NO₃. It is characterized by the presence of an isocyanate group (-NCO) attached to a phenethyl group substituted with two methoxy groups (-OCH₃) at the 3 and 5 positions on the aromatic ring. This compound is primarily used in research and industrial applications due to its unique reactivity and properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene can be synthesized through various methods. One common approach involves the reaction of 3,5-dimethoxyphenethylamine with phosgene (COCl₂) under controlled conditions. The reaction typically proceeds as follows:
(CH₃O)₂C₆H₃CH₂CH₂NH₂+COCl₂→(CH₃O)₂C₆H₃CH₂CH₂NCO+2HCl
This method requires careful handling of phosgene due to its toxicity and the need for appropriate safety measures.
Industrial Production Methods
In industrial settings, the production of isocyanates often involves the use of non-phosgene methods to mitigate safety concerns. One such method includes the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea, followed by the thermal decomposition of the resulting carbamate to yield the isocyanate . This approach is advantageous due to its reduced environmental impact and improved safety profile.
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Addition Reactions: It reacts with compounds containing hydroxyl (OH) groups to form urethane linkages, which are the building blocks of polyurethanes.
Substitution Reactions: The isocyanate group can be substituted by nucleophiles such as amines, leading to the formation of ureas or polyureas.
Common Reagents and Conditions
Hydroxyl Compounds: Reacting with alcohols or phenols under mild conditions to form urethanes.
Amines: Reacting with primary or secondary amines to form ureas or polyureas, often under ambient conditions.
Major Products Formed
Polyurethanes: Formed by the reaction with polyols.
Polyureas: Formed by the reaction with polyamines.
Wissenschaftliche Forschungsanwendungen
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene has several applications in scientific research:
Polyurethane Synthesis: It is used as a monomer in the synthesis of polyurethanes, which have wide-ranging applications in the production of foams, coatings, and adhesives.
Biocompatible Materials: The presence of methoxy groups enhances the biocompatibility of the resulting polyurethanes, making them suitable for biomedical applications such as drug delivery systems and tissue engineering.
Organic Synthesis: Its unique structure and reactivity make it a valuable tool in organic synthesis for creating complex molecules.
Medicinal Chemistry: Studies have shown potential antitumor and antibacterial activities, suggesting its use in drug development.
Wirkmechanismus
The mechanism of action of 1-(2-isocyanatoethyl)-3,5-dimethoxybenzene primarily involves its reactivity with nucleophiles. The isocyanate group (-NCO) is highly electrophilic and readily reacts with nucleophilic species such as hydroxyl and amine groups. This reactivity underlies its use in forming urethane and urea linkages. The methoxy groups on the aromatic ring influence the reactivity of the isocyanate group, making it less reactive compared to unsubstituted isocyanates, which allows for better control over the polymerization process.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethylphenyl isocyanate: Similar in structure but with methyl groups instead of methoxy groups.
3,4-Dimethoxyphenethyl isocyanate: Similar but with methoxy groups at the 3 and 4 positions.
Uniqueness
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene is unique due to the presence of methoxy groups, which enhance its biocompatibility and control over reactivity. This makes it particularly valuable in applications requiring precise control over polymerization and in biomedical research.
Eigenschaften
IUPAC Name |
1-(2-isocyanatoethyl)-3,5-dimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-14-10-5-9(3-4-12-8-13)6-11(7-10)15-2/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPWFSIFZCTJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CCN=C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404728 | |
| Record name | 3,5-Dimethoxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480439-01-8 | |
| Record name | 1-(2-Isocyanatoethyl)-3,5-dimethoxybenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480439-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dimethoxyphenethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20404728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dimethoxyphenethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















